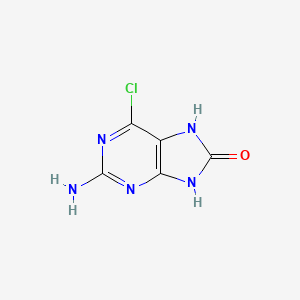![molecular formula C16H24N2O3S B8801314 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1)](/img/structure/B8801314.png)
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diazabicyclo[540]undec-7-ene, compound with p-toluenesulfonic acid (1:1) is a chemical compound known for its unique structure and properties It is a derivative of pyrimido[1,2-a]azepine, a bicyclic compound that has been studied for various applications in chemistry and biology
Métodos De Preparación
The synthesis of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) typically involves the reaction of pyrimido[1,2-a]azepine with 4-methylbenzenesulfonic acid. This reaction can be carried out under various conditions, but it often requires heating to facilitate the formation of the desired product . Industrial production methods may involve more complex procedures to ensure high yield and purity, including the use of advanced purification techniques.
Análisis De Reacciones Químicas
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) involves its interaction with specific molecular targets. It is known to interact with adrenoceptor subtypes, which play a role in various physiological processes. The compound’s effects are mediated through these interactions, influencing pathways involved in inflammation and other pathophysiological conditions .
Comparación Con Compuestos Similares
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) can be compared with other similar compounds, such as:
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): Another bicyclic compound with similar structural features.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Known for its use in the synthesis of ionic liquids.
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepinium ion: Used in the production of ionic liquids with various anions.
These compounds share structural similarities but differ in their specific applications and chemical behavior, highlighting the uniqueness of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1).
Propiedades
Fórmula molecular |
C16H24N2O3S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.C7H8O3S/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
VAIAHWBLSPENDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC2=NCCCN2CC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B8801238.png)

![4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-N-nitrosoaniline](/img/structure/B8801247.png)





![(S)-Benzyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B8801312.png)



